molecular formula C12H29N2OP B037965 Bis(diethylamino)-tert-butoxyphosphine CAS No. 118818-64-7

Bis(diethylamino)-tert-butoxyphosphine

Cat. No.: B037965
CAS No.: 118818-64-7
M. Wt: 248.35 g/mol
InChI Key: OTBZBDJLDICQBF-UHFFFAOYSA-N
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Description

Bis(diethylamino)-tert-butoxyphosphine is an organophosphorus compound that features a phosphorus atom bonded to two diethylamino groups and one tert-butoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(diethylamino)-tert-butoxyphosphine typically involves the reaction of diethylamine with tert-butyl alcohol and a phosphorus trihalide, such as phosphorus trichloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

PCl3+2(C2H5)2NH+(CH3)3COH(C2H5)2NP((CH3)3CO)N(C2H5)2+3HClPCl_3 + 2 (C_2H_5)_2NH + (CH_3)_3COH \rightarrow (C_2H_5)_2N-P((CH_3)_3CO)-N(C_2H_5)_2 + 3 HCl PCl3​+2(C2​H5​)2​NH+(CH3​)3​COH→(C2​H5​)2​N−P((CH3​)3​CO)−N(C2​H5​)2​+3HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems and continuous flow processes can enhance the efficiency and scalability of the production.

Chemical Reactions Analysis

Types of Reactions

Bis(diethylamino)-tert-butoxyphosphine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Substitution: It can participate in substitution reactions where the diethylamino or tert-butoxy groups are replaced by other functional groups.

    Coordination: The phosphorus atom can coordinate with transition metals to form complexes.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Substitution: Reagents such as halogens or alkylating agents can be used for substitution reactions.

    Coordination: Transition metal salts, such as palladium or platinum salts, are used for coordination reactions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Substitution: Various substituted phosphines.

    Coordination: Metal-phosphine complexes.

Scientific Research Applications

Chemistry

In chemistry, Bis(diethylamino)-tert-butoxyphosphine is used as a ligand in coordination chemistry and catalysis. Its ability to form stable complexes with transition metals makes it valuable in catalytic processes, such as cross-coupling reactions.

Biology and Medicine

While its direct applications in biology and medicine are limited, derivatives of this compound may be explored for their potential biological activity and as intermediates in the synthesis of bioactive compounds.

Industry

In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and coatings. Its unique reactivity allows for the development of materials with specific properties, such as enhanced thermal stability and mechanical strength.

Mechanism of Action

The mechanism by which Bis(diethylamino)-tert-butoxyphosphine exerts its effects is primarily through its ability to coordinate with metal centers and participate in catalytic cycles. The phosphorus atom acts as a nucleophile, forming bonds with metal atoms and facilitating various chemical transformations. The diethylamino and tert-butoxy groups influence the electronic and steric properties of the compound, affecting its reactivity and selectivity in different reactions.

Comparison with Similar Compounds

Similar Compounds

    Bis(trimethylsilyl)amine: An organosilicon compound with similar coordination properties.

    Bis(diethylamino)silane: Another compound with diethylamino groups, used in similar applications.

    Triphenylphosphine: A widely used phosphine ligand in coordination chemistry.

Uniqueness

Bis(diethylamino)-tert-butoxyphosphine is unique due to the presence of both diethylamino and tert-butoxy groups, which provide a distinct combination of electronic and steric effects. This makes it a versatile ligand in coordination chemistry and a valuable reagent in organic synthesis.

Properties

IUPAC Name

N-[diethylamino-[(2-methylpropan-2-yl)oxy]phosphanyl]-N-ethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H29N2OP/c1-8-13(9-2)16(14(10-3)11-4)15-12(5,6)7/h8-11H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTBZBDJLDICQBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)P(N(CC)CC)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H29N2OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60402526
Record name tert-Butyl N,N,N',N'-tetraethylphosphorodiamidoite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60402526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118818-64-7
Record name tert-Butyl N,N,N',N'-tetraethylphosphorodiamidoite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60402526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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